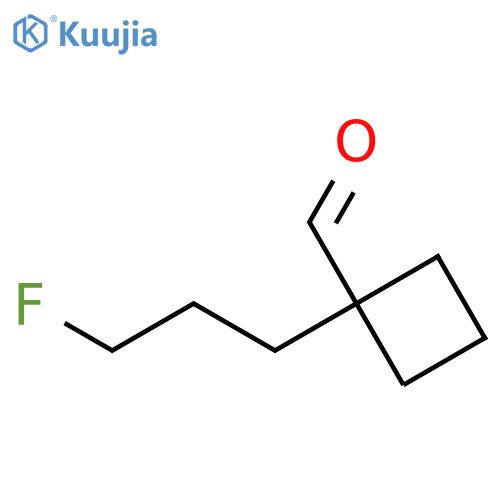Cas no 1822997-18-1 (1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde)

1822997-18-1 structure
商品名:1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(3-FLUOROPROPYL)CYCLOBUTANE-1-CARBALDEHYDE
- EN300-1622236
- 1822997-18-1
- Cyclobutanecarboxaldehyde, 1-(3-fluoropropyl)-
- 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde
-
- インチ: 1S/C8H13FO/c9-6-2-5-8(7-10)3-1-4-8/h7H,1-6H2
- InChIKey: HASHUZANRUCYPP-UHFFFAOYSA-N
- ほほえんだ: FCCCC1(C=O)CCC1
計算された属性
- せいみつぶんしりょう: 144.095043196g/mol
- どういたいしつりょう: 144.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.064±0.06 g/cm3(Predicted)
- ふってん: 185.4±5.0 °C(Predicted)
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1622236-0.25g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 0.25g |
$1564.0 | 2023-06-04 | ||
| Enamine | EN300-1622236-5.0g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 5g |
$4930.0 | 2023-06-04 | ||
| Enamine | EN300-1622236-0.5g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 0.5g |
$1632.0 | 2023-06-04 | ||
| Enamine | EN300-1622236-2.5g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 2.5g |
$3332.0 | 2023-06-04 | ||
| Enamine | EN300-1622236-1.0g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 1g |
$1701.0 | 2023-06-04 | ||
| Enamine | EN300-1622236-10.0g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 10g |
$7312.0 | 2023-06-04 | ||
| Enamine | EN300-1622236-1000mg |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 1000mg |
$1272.0 | 2023-09-22 | ||
| Enamine | EN300-1622236-2500mg |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 2500mg |
$2492.0 | 2023-09-22 | ||
| Enamine | EN300-1622236-10000mg |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 10000mg |
$5467.0 | 2023-09-22 | ||
| Enamine | EN300-1622236-0.05g |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
1822997-18-1 | 0.05g |
$1428.0 | 2023-06-04 |
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde 関連文献
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
1822997-18-1 (1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde) 関連製品
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
